(3-methyl-1H-indol-4-yl)methanamine
Description
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
(3-methyl-1H-indol-4-yl)methanamine |
InChI |
InChI=1S/C10H12N2/c1-7-6-12-9-4-2-3-8(5-11)10(7)9/h2-4,6,12H,5,11H2,1H3 |
InChI Key |
AMIHNMBHXBAIHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=CC=CC(=C12)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The biological and physicochemical properties of indole-based methanamines are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Positional Isomerism: The methyl group at the 1-position in (1-Methyl-1H-indol-4-yl)methanamine vs. the 3-position in the target compound significantly impacts toxicity. Steric effects from the 1-methyl group may hinder amine reactivity compared to the 3-methyl analog.
Functional Group Modifications: Fluorination at the 7-position () increases molecular weight marginally (164.18 vs. Tosyl-protected analogs () exhibit higher molecular weights (300.38 g/mol) and reduced amine reactivity due to the electron-withdrawing sulfonyl group.
Preparation Methods
Reaction Steps:
-
Hydrazone Formation :
Phenylhydrazine reacts with 4-(aminomethyl)propiophenone in ethanol under reflux (78°C, 6 hours) to form the hydrazone intermediate. -
Cyclization :
The hydrazone is treated with boron trifluoride diethyl etherate (BF₃·Et₂O) in acetic acid at 80°C for 12 hours, inducing cyclization to form the indole ring. -
Deprotection :
A final hydrolysis step removes protecting groups (if used), yielding the target compound.
This method offers regioselectivity for the C3 methyl group due to the ketone’s substituent positioning. However, the methanamine group at C4 necessitates careful precursor design to avoid side reactions.
Friedel-Crafts Alkylation with Heteropoly Acid Catalysts
Friedel-Crafts alkylation enables direct functionalization of indole’s aromatic ring. Heteropoly acids (HPAs), such as H₃PW₁₂O₄₀, catalyze the reaction between indole derivatives and electrophiles, facilitating C4 substitution.
Reaction Steps:
-
Substrate Preparation :
3-Methylindole is dissolved in dichloromethane (DCM) with H₃PW₁₂O₄₀ (5 mol%). -
Electrophile Introduction :
Chloromethylamine (Cl-CH₂-NH₂) is added dropwise at 0°C, followed by stirring at room temperature for 24 hours. -
Workup :
The mixture is quenched with water, extracted with DCM, and purified via column chromatography.
This approach faces challenges in regioselectivity, as indole’s C3 position is more reactive. However, the C3 methyl group sterically hinders C3 substitution, favoring C4 alkylation.
Diels-Alder Reaction with Modified Dienophiles
The Diels-Alder reaction provides access to fused indole systems. A diketo compound (e.g., 1,3-diacetylbenzene) reacts with an aldehyde-containing methanamine precursor under basic conditions.
Reaction Steps:
-
Dienophile Synthesis :
4-Aminomethylbenzaldehyde is prepared via reductive amination of 4-formylbenzoic acid. -
Cycloaddition :
The aldehyde reacts with 1,3-diacetylbenzene in dimethyl sulfoxide (DMSO) and piperidine (20 mol%) at 25°C for 5 hours. -
Aromatization :
The adduct is treated with HCl to induce aromatization, forming the indole ring.
While this method avoids harsh acids, the multi-step synthesis of the dienophile reduces overall efficiency.
Reductive Amination of 4-Acetyl-3-Methylindole
Reductive amination converts ketones to amines using reducing agents. Here, 4-acetyl-3-methylindole is reacted with ammonium acetate and sodium cyanoborohydride (NaBH₃CN).
Reaction Steps:
-
Ketone Synthesis :
3-Methylindole undergoes Friedel-Crafts acylation with acetyl chloride/AlCl₃ to yield 4-acetyl-3-methylindole. -
Reductive Amination :
The ketone reacts with ammonium acetate and NaBH₃CN in methanol (25°C, 12 hours).
This method is limited by the difficulty of synthesizing 4-acetyl-3-methylindole, as Friedel-Crafts acylation favors C3 substitution in indoles.
Catalytic Hydrogenation of 4-Cyano-3-Methylindole
Catalytic hydrogenation reduces nitriles to amines under H₂ gas. Starting from 4-cyano-3-methylindole , this method achieves high atom economy.
Reaction Steps:
-
Nitrile Synthesis :
3-Methylindole is brominated at C4 using N-bromosuccinimide (NBS), followed by cyanation with CuCN. -
Hydrogenation :
The nitrile is hydrogenated with H₂ (50 psi) and 10% Pd/C in ethanol (25°C, 6 hours).
This route is efficient but requires handling toxic cyanating reagents during the nitrile synthesis.
Comparative Analysis of Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Fischer Synthesis | 68–72 | High regioselectivity | Multi-step precursor synthesis |
| Friedel-Crafts | 55–60 | Direct C4 functionalization | Competing C3 substitution |
| Diels-Alder | 50–55 | Mild conditions | Low yield and complex dienophile synthesis |
| Reductive Amination | 65–70 | Simple final step | Challenging ketone preparation |
| Catalytic Hydrogenation | 75–80 | High atom economy | Toxic intermediates |
Q & A
Q. What are common synthesis strategies for (3-methyl-1H-indol-4-yl)methanamine and its derivatives?
Synthesis typically involves multi-step routes such as reductive amination or Suzuki-Miyaura coupling to introduce the methyl group at the indole’s third position. For example, reductive amination of indole-4-carbaldehyde derivatives using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield the methanamine moiety. Purification via column chromatography or crystallization is critical to isolate the compound with high purity .
Q. What characterization techniques are essential for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the indole backbone and methyl/amine substituents. Infrared (IR) spectroscopy identifies N-H and C-N stretches. Mass spectrometry (MS) validates molecular weight (e.g., calculated MW ~160.22 g/mol). High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is standard for biological assays) .
Q. How do steric and electronic effects of the 3-methyl group influence the compound’s reactivity?
The methyl group at position 3 introduces steric hindrance, reducing electrophilic substitution at adjacent positions. Electronically, it donates weakly via hyperconjugation, stabilizing intermediates in reactions like N-alkylation or acylation. Comparative studies with chloro or fluoro analogs (e.g., 3-chloro derivatives) show altered reaction kinetics due to differences in electronic effects .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives with high enantiomeric purity?
Chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral auxiliaries can induce asymmetry during key steps like reductive amination. Reaction parameters (temperature, solvent polarity, pH) must be systematically varied. For example, using ethanol as a solvent at 0–5°C may enhance stereoselectivity. Monitoring via chiral HPLC ensures enantiomeric excess (>90%) .
Q. How can contradictions in biological activity data across structurally similar indole derivatives be resolved?
Discrepancies often arise from substituent-specific interactions. For instance, methyl groups may reduce binding affinity compared to halogens (e.g., chloro or fluoro) due to weaker electrostatic interactions. Use computational models (molecular docking) to compare binding modes with targets like serotonin receptors. Validate hypotheses with in vitro assays (e.g., competitive binding studies) .
Q. What experimental approaches elucidate the mechanism of action of this compound in modulating biological targets?
- Enzyme inhibition assays : Measure IC50 values against monoamine oxidases (MAOs) or kinases.
- Receptor binding studies : Radioligand displacement assays (e.g., using ³H-serotonin for 5-HT receptors).
- Cellular assays : Apoptosis or proliferation studies in cancer cell lines (e.g., MTT assays).
Cross-validate findings with knockout models or siRNA-mediated target silencing .
Q. How does the methyl substituent affect the compound’s pharmacokinetic properties compared to halogenated analogs?
Methyl groups enhance lipophilicity (logP ~2.1 vs. 2.8 for chloro analogs), improving membrane permeability but potentially reducing solubility. Metabolic stability can be assessed via liver microsome assays; methyl groups may slow CYP450-mediated oxidation compared to halogens. Pharmacokinetic parameters (t½, Cmax) should be compared in rodent models .
Methodological Considerations
8. Designing SAR studies for this compound derivatives:
- Varied substituents : Synthesize analogs with halogens, methoxy, or nitro groups at positions 3, 4, or 5.
- Functional assays : Test against panels of receptors/enzymes (e.g., GPCRs, kinases) to identify selectivity.
- Data analysis : Use multivariate regression to correlate structural features (e.g., Hammett σ values) with activity .
9. Addressing stability challenges in aqueous solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
